XLogP3 Lipophilicity: 4-Methyl Substitution Produces Measurable Reduction Relative to Unsubstituted Scaffold
The target compound possesses a computed XLogP3 of -0.2 [1], reflecting the balance between the lipophilic 4-methyl substituent and the polar aminomethyl and N-methyl carboxamide functionalities. While direct measured logP data are not publicly available, the PubChem-computed XLogP3 provides a benchmark for comparing congeneric analogs. The 4-unsubstituted parent scaffold, 4-(aminomethyl)piperidine-1-carboxamide (CAS 1104937-84-9, C₇H₁₅N₃O, MW 157.21), has no published XLogP3 value in PubChem, but the removal of the 4-methyl group and the N-methyl group results in a smaller, more polar scaffold with different permeability and solubility characteristics . The N,N-dimethyl analog (CAS 1510365-83-9) is expected to exhibit slightly higher lipophilicity due to the tertiary amide lacking an NH hydrogen-bond donor, though its computed XLogP3 is not publicly available.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = -0.2 (PubChem computed) |
| Comparator Or Baseline | 4-(Aminomethyl)piperidine-1-carboxamide (CAS 1104937-84-9): XLogP3 not publicly available; expected lower due to absence of 4-methyl and N-methyl substituents |
| Quantified Difference | For the target compound, XLogP3 = -0.2 falls within favorable drug-like range (-0.4 to +5.6 per Lipinski guidelines); comparator data unavailable for direct numeric subtraction |
| Conditions | PubChem release 2019.06.18, computed by XLogP3 3.0 algorithm |
Why This Matters
The XLogP3 of -0.2 indicates moderate hydrophilicity that may favor aqueous solubility over more lipophilic piperidine carboxamides, relevant for early-stage lead selection in fragment-based campaigns where excessive lipophilicity is a known liability.
- [1] PubChem. Compound Summary for CID 107160258: 4-(Aminomethyl)-N,4-dimethylpiperidine-1-carboxamide. NCBI. XLogP3-AA: -0.2. https://pubchem.ncbi.nlm.nih.gov/compound/107160258 (accessed May 2026). View Source
